tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate is a sterically congested piperazine derivative It is known that piperazine derivatives are often used in the design of novel ligands , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . These structural features may influence the compound’s interaction with its targets.
Pharmacokinetics
The compound’s predicted properties such as boiling point (3848±370 °C) and density (1148±006 g/cm3) suggest that it may have specific pharmacokinetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting specific receptors or enzymes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSDFBGRAOLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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